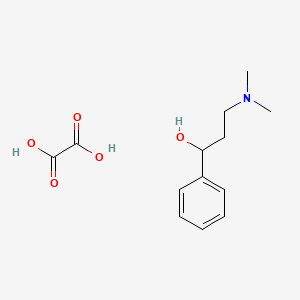

3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Description

BenchChem offers high-quality 3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDOYDOLXKWIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a versatile chemical intermediate that holds significant value in the realms of organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring a phenylpropanolamine scaffold with both a hydroxyl group and a tertiary amine, provides a platform for a wide array of chemical transformations, establishing it as a critical building block for more complex molecular structures.[1][2] While not typically an end-stage pharmaceutical product itself, its role as a precursor is pivotal in the synthesis of various therapeutic agents, including phenoxyphenyl diamine-based histamine H3 antagonists and indolyl aryl propanamines that function as dual-acting norepinephrine and serotonin reuptake inhibitors.[2][3]

This technical guide offers a comprehensive examination of the core . Moving beyond a simple datasheet, this document provides field-proven insights into how these properties dictate the compound's behavior and inform its handling, characterization, and application in a research and development setting. We will delve into its molecular identity, core physical properties, spectroscopic signature, and the synthetic context that defines its utility for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to establish its unambiguous identity. The key identifiers for 3-(dimethylamino)-1-phenylpropan-1-ol are summarized below.

| Identifier | Value | Source |

| CAS Number | 5554-64-3 | [4][5] |

| Molecular Formula | C₁₁H₁₇NO | [4][6] |

| Molecular Weight | 179.26 g/mol | [4][5][6] |

| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-ol | [4][6] |

| InChIKey | VELGOYBSKBKQFF-UHFFFAOYSA-N | [4] |

The structure of this molecule is defined by three key functional groups: a terminal phenyl ring, a secondary alcohol on the C1 carbon, and a tertiary dimethylamino group on the C3 carbon. This combination imparts a specific set of chemical characteristics that govern its reactivity and physical properties.

Caption: 2D Structure of 3-(dimethylamino)-1-phenylpropan-1-ol.

Core Physicochemical Properties

The interplay of the functional groups dictates the compound's physical properties, which are essential for its practical handling, purification, and formulation.

| Property | Value | Source(s) |

| Physical Form | Solid / Crystalline Powder | [7] |

| Melting Point | 47-48°C | [5][8] |

| Boiling Point | 284.4°C (at 760 mmHg) | [5][8] |

| Water Solubility | 13.3 µg/mL (at pH 7.4) | [2][4][6] |

| pKa (Basic) | 14.21 ± 0.20 (Predicted) | [2] |

State and Appearance

At standard temperature and pressure, 3-(dimethylamino)-1-phenylpropan-1-ol exists as a solid, often described as a white crystalline powder.[7] This is consistent with its moderate molecular weight and the presence of intermolecular hydrogen bonding facilitated by the hydroxyl group.

Melting and Boiling Points

The compound exhibits a sharp melting point at 47-48°C, which is a key indicator of its purity.[5][8] A broader melting range would suggest the presence of impurities. Its relatively high boiling point of 284.4°C reflects the molecule's polarity and hydrogen bonding capabilities, which require significant energy to overcome in the transition to the gas phase.[5][8] This property is particularly relevant for purification by distillation, although vacuum distillation would be preferable to prevent thermal degradation.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. 3-(dimethylamino)-1-phenylpropan-1-ol has very low solubility in neutral water, measured at 13.3 µg/mL at pH 7.4.[4][6] This is due to the dominance of the hydrophobic phenyl ring and alkyl chain over the polar hydroxyl and amino groups.

However, its solubility is highly pH-dependent. In acidic conditions, the tertiary amine (a weak base) will be protonated, forming a more soluble ammonium salt. This principle is the cornerstone of its purification. The compound can be dissolved in an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer, or extracted into an organic solvent after basification. It is generally soluble in organic solvents like methanol and ethanol.[6]

Acidity/Basicity (pKa)

The molecule possesses two ionizable centers: the weakly acidic hydroxyl group and the basic tertiary amine. The predicted pKa of the protonated amine is approximately 14.21, indicating it is a weak base.[2] This basicity is central to its chemical behavior. As discussed, this allows for the formation of hydrochloride salts, which are often used for easier handling and improved stability.[9] Understanding the pKa is essential for designing effective extraction, crystallization, and chromatographic purification protocols, as controlling the pH allows for selective manipulation of its charge state and, consequently, its solubility in different phases.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A combination of spectroscopic techniques provides a robust and reliable method for validating the identity of 3-(dimethylamino)-1-phenylpropan-1-ol.[10]

Caption: General workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5]

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Phenyl | ~7.2-7.4 | m (multiplet) | C₆H₅ |

| CH-OH | ~4.8 | dd (doublet of doublets) | CH (OH) |

| CH₂-N | ~2.4-2.6 | m (multiplet) | CH₂ N(CH₃)₂ |

| N(CH₃)₂ | ~2.2 | s (singlet) | N(CH₃ )₂ |

| CH₂-C(OH) | ~1.8-2.0 | m (multiplet) | CH₂ CH(OH) |

| OH | Variable | s (singlet, broad) | OH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Phenyl | ~125-145 | C ₆H₅ |

| CH-OH | ~70-75 | C H(OH) |

| CH₂-N | ~55-60 | C H₂N(CH₃)₂ |

| N(CH₃)₂ | ~45 | N(C H₃)₂ |

| CH₂-C(OH) | ~35-40 | C H₂CH(OH) |

Source: Expected values compiled from spectroscopic principles and data for similar compounds.[5][10]

Expert Insight: The diastereotopic protons of the two CH₂ groups will appear as complex multiplets. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, and may exchange with D₂O.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of 3-(dimethylamino)-1-phenylpropan-1-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of ~12 ppm.

-

Use a standard 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[5]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of ~220 ppm using a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (≥1024) are required due to the low natural abundance of the ¹³C isotope.[5]

-

-

Data Processing: Apply Fourier transformation, phase and baseline correction, and integration to the raw data using appropriate NMR processing software.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[5] For 3-(dimethylamino)-1-phenylpropan-1-ol (MW = 179.26 g/mol ), the expected observations are:

-

Molecular Ion [M]⁺: m/z ≈ 179

-

Protonated Molecule [M+H]⁺: m/z ≈ 180 (commonly observed in soft ionization techniques like ESI)

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate to include the expected molecular ion (e.g., m/z 50-500).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3600-3200 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (alcohol) | 1260-1000 | Stretching |

| C-N (amine) | 1250-1020 | Stretching |

Source: Standard IR correlation tables.

Experimental Protocol: FTIR-KBr Analysis

-

Sample Preparation: Finely grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Compress the mixture in a pellet press under high pressure to form a thin, transparent KBr pellet.[10]

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.

Synthesis and Chemical Reactivity

A comprehensive understanding of a compound includes the context of its synthesis. 3-(Dimethylamino)-1-phenylpropan-1-ol is most commonly synthesized via a robust two-step process.[11]

-

Mannich Reaction: A three-component condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride yields the β-amino ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[11]

-

Reduction: The carbonyl group of the ketone intermediate is then reduced to the secondary alcohol, yielding the final product. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) or via catalytic hydrogenation.[6][11]

Caption: Primary synthesis route for 3-(dimethylamino)-1-phenylpropan-1-ol.

The reactivity of this molecule is governed by its functional groups. The hydroxyl group can be esterified, etherified, or oxidized. The tertiary amine provides a basic site and can be quaternized. This dual functionality makes it a valuable and versatile intermediate for building more complex molecules.[1]

Conclusion

The —from its melting point and solubility to its distinct spectroscopic signature—are a direct consequence of its molecular structure. A thorough understanding of these characteristics is not merely academic; it is essential for the practical application of this compound in a laboratory setting. For the research scientist, this knowledge informs every step of the workflow, including purification strategy (acid-base extraction), reaction setup (solvent choice), and identity confirmation (spectroscopic analysis). By leveraging these fundamental principles, professionals in the field of drug development can effectively utilize this key intermediate to construct novel and potentially life-saving therapeutic agents.

References

-

PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.

-

U.S. Environmental Protection Agency. (2025). 3-(p-(Dimethylamino)phenyl)propanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:40116-79-8 | (R)-(+)-3-(dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

-

NIST. (n.d.). 3-Diethylamino-1-phenylpropyne. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]

- 4. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem [benchchem.com]

- 7. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1) | C11H16ClNO | CID 92844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride | C11H18ClNO | CID 2770479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a crucial chemical intermediate in the field of medicinal chemistry. Its molecular structure, which features a phenyl group, a hydroxyl group, and a tertiary amine, makes it a versatile building block for the synthesis of a variety of pharmaceutical compounds.[1][2] Notably, it serves as a key precursor in the manufacturing of drugs such as fluoxetine.[1] This guide provides a detailed exploration of the primary synthetic pathway for this compound, offering in-depth procedural details, mechanistic insights, and quantitative data to support professionals in organic synthesis and drug development.

The most established and widely utilized method for synthesizing 3-(dimethylamino)-1-phenylpropan-1-ol is a two-step process.[1][3] This pathway commences with a Mannich reaction to create a β-amino ketone intermediate, which is subsequently reduced to the target alcohol.[1]

Core Synthesis Pathway

The synthesis is predominantly achieved through the following two-stage sequence:

-

Mannich Reaction: This three-component condensation reaction involves acetophenone, formaldehyde (often in the form of its polymer, paraformaldehyde), and dimethylamine (typically as its hydrochloride salt).[1][4] The product of this reaction is the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1]

-

Reduction: The carbonyl group of the intermediate ketone is then reduced to a hydroxyl group to yield the final product, 3-(dimethylamino)-1-phenylpropan-1-ol.[1] This transformation is commonly accomplished using reducing agents like sodium borohydride or through catalytic hydrogenation.[1]

Caption: Overall synthesis pathway for 3-(dimethylamino)-1-phenylpropan-1-ol.

Part 1: The Mannich Reaction - Synthesis of the Ketone Intermediate

The Mannich reaction is a cornerstone of organic chemistry, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] In this specific synthesis, acetophenone provides the enolizable ketone, which reacts with the electrophilic iminium ion formed in situ from formaldehyde and dimethylamine.[6][7]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine (from its hydrochloride salt) to form an iminium ion. This step is acid-catalyzed.[6][7]

-

Enolization of Acetophenone: In the acidic medium, acetophenone undergoes tautomerization to its enol form.[6]

-

Nucleophilic Attack: The electron-rich enol form of acetophenone acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms the carbon-carbon bond and generates the β-amino ketone.[5][6]

Caption: Mechanism of the Mannich Reaction.

Experimental Protocol: Synthesis of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride

This protocol is based on established laboratory procedures.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| Acetophenone | 120.15 | 0.5 | 60 g (58.5 mL) |

| Dimethylamine hydrochloride | 81.54 | 0.65 | 52.7 g |

| Paraformaldehyde | (30.03)n | 0.22 | 19.8 g |

| 95% Ethanol | - | - | 80 mL |

| Concentrated Hydrochloric Acid | - | - | 1 mL |

| Acetone | - | - | 425 mL |

Procedure:

-

To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[4]

-

Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[1][4]

-

Heat the mixture to reflux on a steam bath for 2 hours. The mixture, which initially forms two layers, will become homogeneous as the paraformaldehyde dissolves.[1][4]

-

Filter the hot, yellowish solution if it is not clear.[1][4]

-

Transfer the clear solution to a 1-L wide-mouthed Erlenmeyer flask.[1][4]

-

While still warm, dilute the solution by adding 400 mL of acetone.[1][4]

-

Allow the solution to cool slowly to room temperature, and then chill overnight in a refrigerator.[1][4]

-

Collect the resulting large crystals by filtration and wash them with 25 mL of acetone.[1][4]

-

The product can be recrystallized by dissolving it in 85-90 mL of hot 95% ethanol and slowly adding 450 mL of acetone to the solution, yielding purified β-dimethylaminopropiophenone hydrochloride.[1][4]

Part 2: Reduction of the Ketone to the Alcohol

The second stage of the synthesis involves the reduction of the carbonyl group of 3-(dimethylamino)-1-phenylpropan-1-one to a hydroxyl group. Two common and effective methods for this transformation are chemical reduction with sodium borohydride and catalytic hydrogenation.

Method A: Chemical Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones and aldehydes.

Experimental Protocol:

This protocol is a general method for the reduction of ketones to alcohols.[1]

Materials:

| Reagent |

| 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride |

| Sodium Borohydride (NaBH₄) |

| Methanol or 95% Ethanol |

| Water |

| Sodium Hydroxide solution (for neutralization) |

| Ethyl Acetate (for extraction) |

Procedure:

-

Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol or ethanol in an Erlenmeyer flask.[1]

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the cooled solution.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Neutralize the hydrochloride salt with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(dimethylamino)-1-phenylpropan-1-ol.[3]

-

Further purification can be achieved by distillation or column chromatography if necessary.[1]

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient alternative for the reduction, often with high yields. Raney Nickel is a commonly used catalyst for this purpose.

Experimental Protocol:

Materials:

| Reagent |

| 3-(dimethylamino)-1-phenylpropan-1-one |

| Ethanol |

| Raney Nickel (catalyst) |

| Hydrogen Gas |

Procedure:

-

In a suitable high-pressure reaction vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one in ethanol.[1]

-

Carefully add the Raney Nickel catalyst (e.g., 5-10 wt% of the substrate). Safety Note: Raney Nickel can be pyrophoric and should be handled with care, always kept wet.[1]

-

Seal the reactor and purge the system first with an inert gas like nitrogen, and then with hydrogen gas.[1]

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-250 p.s.i.).[1]

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.[1]

-

Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.[1]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[1]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(dimethylamino)-1-phenylpropan-1-ol.[1]

-

Further purification can be achieved by distillation or column chromatography if necessary.[1]

Caption: Purification workflow for 3-(dimethylamino)-1-phenylpropan-1-ol.

Structural Validation

The identity and purity of the synthesized 3-(dimethylamino)-1-phenylpropan-1-ol should be confirmed using standard analytical techniques.

Spectroscopic Data:

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Phenyl protons: ~7.2-7.4 ppm (m); CH-OH proton: ~4.8 ppm (dd); CH₂-N protons: ~2.4-2.6 ppm (m); N(CH₃)₂ protons: ~2.2 ppm (s); CH₂-C(OH) protons: ~1.8-2.0 ppm (m); OH proton: Variable.[8] |

| ¹³C NMR | Chemical Shift (δ) | Phenyl carbons: ~125-145 ppm; C-OH: ~70-75 ppm; C-N: ~55-60 ppm; N-CH₃: ~45 ppm; C-C(OH): ~35-40 ppm. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z 179[9] |

| Infrared (IR) Spectroscopy | Key Absorptions (cm⁻¹) | O-H stretch (broad): ~3400-3200; C-H stretch (aromatic): ~3100-3000; C-H stretch (aliphatic): ~3000-2800; C=C stretch (aromatic): ~1600, 1450; C-O stretch: ~1100-1000. |

Conclusion

The synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol is a well-established and robust process that is fundamental to the production of various pharmaceuticals.[1] The two-step pathway involving a Mannich reaction followed by a reduction is both efficient and scalable.[1][3] By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers and chemists can reliably produce this valuable intermediate for further applications in drug discovery and development.

References

- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process. Google Patents.

- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.

-

3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665. PubChem. Available from: [Link]

-

(PDF) 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Available from: [Link]

-

β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. Available from: [Link]

-

Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. PMC. Available from: [Link]

-

Mannich reaction. Wikipedia. Available from: [Link]

-

(PDF) Acetophenone Mannich bases: Study of ionic liquid catalysed synthesis and antioxidative potential of products. ResearchGate. Available from: [Link]

-

A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho. ChemRxiv. Available from: [Link]

-

Full article: Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis. Available from: [Link]

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. ADICHEMISTRY. Available from: [Link]

-

Mannich Reaction Mechanism. Unacademy. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Overview About Mannich Reaction Mechanism [unacademy.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility profile of 3-(dimethylamino)-1-phenylpropan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(dimethylamino)-1-phenylpropan-1-ol

Introduction

3-(dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3) is a phenylpropanolamine compound that serves as a critical synthetic intermediate in the pharmaceutical industry.[1] Its molecular architecture, featuring a hydroxyl group, a tertiary amine, and a phenyl ring, makes it a versatile building block for a range of active pharmaceutical ingredients (APIs), including dual-acting norepinephrine and serotonin reuptake inhibitors.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for scientists and researchers, as this knowledge directly influences process optimization, purification strategies (like crystallization), and the development of robust analytical methods.[3]

This technical guide provides a detailed examination of the solubility characteristics of 3-(dimethylamino)-1-phenylpropan-1-ol. It synthesizes theoretical principles with established experimental protocols to offer a field-proven perspective on determining and interpreting its solubility profile.

Core Physicochemical Properties

The solubility of a compound is fundamentally governed by its physicochemical properties. The interplay between the polar functional groups (hydroxyl and tertiary amine) and the nonpolar regions (phenyl ring and alkyl chain) dictates its interaction with different solvents. The key properties for 3-(dimethylamino)-1-phenylpropan-1-ol are summarized below.

| Property | Value | Source |

| CAS Number | 5554-64-3 | [3][4] |

| Molecular Formula | C₁₁H₁₇NO | [3][4] |

| Molecular Weight | 179.26 g/mol | [3][4][5] |

| Melting Point | 47-48°C | [3][5] |

| Boiling Point | 284.4°C at 760 mmHg | [3][5] |

| XLogP3 | 1.5 | [4] |

| pKa (Basic) | 6.01 (Predicted) | [6] |

| Water Solubility | 13.3 µg/mL (at pH 7.4) | [3][4] |

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] The dual polar/nonpolar nature of 3-(dimethylamino)-1-phenylpropan-1-ol suggests a broad solubility range. The following table provides a predicted solubility profile based on its structural features. It is important to note that while extensive quantitative data is not publicly available, these predictions serve as a reliable starting point for solvent selection.[3]

| Solvent | Solvent Type | Predicted Solubility | Rationale for Interaction |

| Methanol | Polar Protic | Very Soluble | The hydroxyl group of methanol readily forms hydrogen bonds with the solute's hydroxyl and amine groups, while its alkyl portion interacts with the nonpolar regions. |

| Ethanol | Polar Protic | Very Soluble | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. |

| Isopropanol | Polar Protic | Soluble | The increased alkyl character compared to methanol and ethanol slightly reduces its polarity, but it remains a good solvent due to hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the solute's hydroxyl group and engages in dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Its strong dipole moment allows for favorable interactions, though it is a weaker hydrogen bond acceptor than acetone. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | This solvent offers a balance of polarity and non-polarity, enabling it to interact effectively with both the polar functional groups and the nonpolar phenyl ring of the solute.[3] |

| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | The polarity of DCM facilitates dipole-dipole interactions with the solute.[3] |

| Toluene | Nonpolar | Slightly Soluble | The aromatic ring of toluene interacts favorably with the phenyl group of the solute via van der Waals forces, but it cannot effectively solvate the polar hydroxyl and amine groups. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic solvent, hexane has minimal interaction with the polar functional groups, leading to very poor solubility. |

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, empirical measurement is necessary. The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[8][9][10] This method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9]

Causality in Method Selection

The choice of the shake-flask method is deliberate. Unlike kinetic solubility methods which can be faster but less precise, the shake-flask method ensures that the measured concentration represents the true saturation point at a given temperature, free from artifacts of supersaturation or incomplete dissolution.[11][12] The subsequent use of a validated, stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) is crucial for accurate quantification, as it can distinguish the analyte from any potential impurities or degradants.[9][13]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is based on guidelines from the OECD and USP for determining equilibrium solubility.[8][14][15]

1. Materials and Reagents:

-

3-(dimethylamino)-1-phenylpropan-1-ol (purity ≥ 99.5%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Temperature-controlled centrifuge

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: Add an excess amount of solid 3-(dimethylamino)-1-phenylpropan-1-ol to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[9]

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, which is the primary indicator of equilibrium.[9]

-

Phase Separation: After equilibration, let the vials stand to allow the larger particles to settle. To separate the saturated solution from the excess solid, centrifuge the vials at the same temperature as the equilibration step.[15]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step removes any fine, suspended particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent drug adsorption onto the filter membrane from affecting the final concentration.

-

Dilution & Analysis: Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. Analyze the diluted sample using the HPLC method detailed below.

Analytical Quantification by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound in the saturated solvent.[13]

Workflow for HPLC Quantification

Caption: Workflow for quantification using HPLC with a UV detector.

Detailed Protocol: Reversed-Phase HPLC Method

This method is adapted from established procedures for the analysis of 3-(dimethylamino)-1-phenylpropan-1-ol and related compounds.[13][16][17]

1. Instrumentation and Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 45:55 (v/v) ratio. The acidic pH ensures the tertiary amine is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm, where the phenyl group exhibits strong absorbance.[17]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

2. Preparation of Solutions:

-

Diluent: Mobile phase is a suitable diluent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

-

Sample Solution: Dilute the filtrate from the shake-flask experiment with the diluent to an expected concentration within the calibration range.

3. Analysis and Calculation:

-

Inject the calibration standards to establish system suitability and generate a linear calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

-

Inject the prepared sample solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the organic solvent by applying the dilution factor. Report the result in g/L or mg/mL.

Conclusion

The solubility profile of 3-(dimethylamino)-1-phenylpropan-1-ol is characterized by its amphiphilic nature, exhibiting high solubility in polar protic solvents and moderate to low solubility in less polar and nonpolar solvents. This guide provides both a theoretical framework for predicting its behavior and a robust, self-validating experimental protocol based on the gold-standard shake-flask method coupled with HPLC analysis. By applying these principles and methodologies, researchers and drug development professionals can effectively select solvents for synthesis and purification, troubleshoot crystallization processes, and ensure the development of reliable and efficient manufacturing processes for APIs derived from this important intermediate.

References

-

Title: 3-(Dimethylamino)-1-phenylpropan-1-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3-(p-(Dimethylamino)phenyl)propanol Properties Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov, U.S. EPA Product Properties Test Guidelines URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: N/A (Educational Resource) URL: [Link]

-

Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

-

Title: Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: OECD 105 Testing Services Source: FILAB laboratory URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: N/A (Educational Resource) URL: [Link]

-

Title: Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (NIH), PubMed Central URL: [Link]

-

Title: Liquid chromatography method for quantifying D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in mouse plasma and liver Source: PubMed, National Library of Medicine URL: [Link]

-

Title: OECD 105 – Water Solubility Test at 20°C Source: Analytice URL: [Link]

-

Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]

-

Title: Water Solubility (Flask Method) Source: Regulations.gov URL: [Link]

-

Title: Determining the water solubility of difficult-to-test substances A tutorial review Source: N/A (Review Article) URL: [Link]

-

Title: Solubility Determination Methods in USP Source: Scribd URL: [Link]

-

Title: 8: Identification of Unknowns (Experiment) Source: Chemistry LibreTexts URL: [Link]

- Title: Method for determining solubility of a chemical compound Source: Google Patents URL

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. chem.ws [chem.ws]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Liquid chromatography method for quantifying D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in mouse plasma and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of 3-(dimethylamino)-1-phenylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and practical insights to ensure robust structural verification and quality assessment of this important pharmaceutical intermediate.

Introduction: The Significance of 3-(Dimethylamino)-1-phenylpropan-1-ol

3-(Dimethylamino)-1-phenylpropan-1-ol is a key chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a precursor to fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[1] Its molecular architecture, featuring a hydroxyl group, a tertiary amine, and a phenyl ring, presents a unique set of spectroscopic characteristics. Accurate and thorough characterization of this molecule is paramount to ensure the purity, identity, and quality of downstream active pharmaceutical ingredients (APIs). This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol is crucial for its handling, analysis, and application in synthesis.

| Property | Value | Source |

| CAS Number | 5554-64-3 | [2][3] |

| Molecular Formula | C₁₁H₁₇NO | [2][3] |

| Molecular Weight | 179.26 g/mol | [2][3] |

| Melting Point | 47-48°C | [2] |

| Boiling Point | 284.4°C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.70 - 4.90 | Triplet or dd | 1H | CH-OH |

| ~2.30 - 2.50 | Multiplet | 2H | CH₂-N |

| ~2.20 | Singlet | 6H | N(CH₃)₂ |

| ~1.80 - 2.00 | Multiplet | 2H | CH-CH₂-CH₂ |

| Variable | Broad Singlet | 1H | OH |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Quaternary aromatic carbon (C-Ar) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~74 | CH-OH |

| ~58 | CH₂-N |

| ~45 | N(CH₃)₂ |

| ~38 | CH₂-CH₂ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 3-(dimethylamino)-1-phenylpropan-1-ol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 15 ppm.

-

Employ a standard 30° or 45° pulse angle.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Utilize a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) may be necessary for the full observation of quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

Process the raw free induction decay (FID) using appropriate software.

-

This involves Fourier transformation, phase correction, baseline correction, and accurate integration of the signals.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1260 - 1000 | Strong | C-N stretch (amine) and C-O stretch (alcohol) |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

For 3-(dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak (M⁺) is expected at an m/z of 179. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 180 is often observed.

Proposed Fragmentation Pathway

A plausible fragmentation pattern under electron ionization (EI) is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur via several pathways, with the most likely being alpha-cleavage adjacent to the oxygen and nitrogen atoms.

Caption: A proposed mass spectrometry fragmentation pathway for 3-(dimethylamino)-1-phenylpropan-1-ol.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

Use a standard electron energy of 70 eV.

-

Acquire the spectrum over a similar mass range.

Data Processing:

-

The instrument's software will generate the mass spectrum, displaying the relative abundance of ions at different mass-to-charge ratios.

Conclusion: A Multi-faceted Approach to Structural Verification

The robust characterization of 3-(dimethylamino)-1-phenylpropan-1-ol is achieved through the synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This guide provides the foundational spectroscopic data and experimental protocols to enable researchers and scientists to confidently verify the structure and purity of this critical pharmaceutical intermediate, ensuring the integrity of their research and development endeavors.

References

-

3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. [Link]

-

3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

Sources

The Pharmacological Architecture of 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives: Mechanisms, Synthesis, and Transporter Modulation

Executive Summary

The 3-(dimethylamino)-1-phenylpropan-1-ol scaffold (CAS 5554-64-3) is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a diverse array of central nervous system (CNS) active agents[1][2]. As a Senior Application Scientist, understanding the precise mechanism of action (MoA) of this scaffold and its derivatives is critical for rational drug design. This whitepaper provides an in-depth technical analysis of how structural modifications to this core dictate its pharmacological fate—ranging from selective serotonin reuptake inhibitors (SSRIs) to centrally-acting antitussives and psychostimulants[3][4][5].

Structural Pharmacology of the Privileged Scaffold

The core architecture of 3-(dimethylamino)-1-phenylpropan-1-ol consists of three critical pharmacophoric elements:

-

The Basic Tertiary Amine: At a physiological pH of 7.4, the dimethylamino group is predominantly protonated. This cationic state is non-negotiable for its MoA, as it forms an essential salt bridge with highly conserved aspartate residues (e.g., Asp98 in SERT, Asp79 in DAT) within the orthosteric binding pockets of monoamine transporters[2][6].

-

The Lipophilic Phenyl Ring: The aromatic ring engages in π−π stacking and edge-to-face interactions with aromatic residues (such as Tyrosine and Phenylalanine) lining the hydrophobic pockets of target receptors.

-

The Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, the C1 hydroxyl group anchors the molecule, dictating stereospecificity and binding orientation.

Chemical Synthesis & Workflow

The industrial and bench-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol relies on a highly efficient, chemoselective two-step sequence[2].

Synthetic workflow of 3-(dimethylamino)-1-phenylpropan-1-ol via Mannich reaction and reduction.

Step-by-Step Synthetic Protocol

Causality Focus: This protocol is designed to maximize yield by preventing reverse-equilibrium and over-reduction.

-

The Mannich Reaction (Condensation):

-

Procedure: Combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in an alcoholic solvent (e.g., ethanol or isopropanol) and reflux under a nitrogen atmosphere[2][7].

-

Causality: Paraformaldehyde is explicitly chosen over aqueous formaldehyde to minimize the water content in the reaction mixture. Because condensation produces water as a byproduct, excess aqueous solvent would drive the equilibrium backward, reducing the yield of the intermediate β -amino ketone (3-(dimethylamino)-1-phenylpropan-1-one)[2][8].

-

-

Ketone Reduction:

-

Procedure: Dissolve the isolated ketone intermediate in methanol. Cool to 10°C. Slowly add Sodium Borohydride ( NaBH4 ) in a 10% aqueous NaOH solution. Stir for 3 hours, then quench and extract with ethyl acetate[2][8].

-

Causality: NaBH4 is utilized instead of stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4 ). NaBH4 is highly chemoselective for the carbonyl group and tolerates the tertiary amine, preventing unwanted side reactions or cleavage, ensuring a near-quantitative yield of the target alcohol[2][8].

-

Mechanism of Action: Monoamine Transporter Modulation

The primary MoA for the broader class of these derivatives involves the modulation of the Solute Carrier 6 (SLC6) family: SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine)[5][6].

By binding to the central binding site (S1) of these transporters, the derivatives lock the transporter in an outward-facing conformation. This steric hindrance physically blocks the reuptake of endogenous monoamines from the synaptic cleft back into the presynaptic neuron, leading to prolonged neurotransmitter residency and amplified postsynaptic receptor activation[5].

Mechanism of action detailing monoamine reuptake inhibition by the derivative scaffold.

Divergent Therapeutic Applications (Case Studies)

Minor modifications to the 3-(dimethylamino)-1-phenylpropan-1-ol scaffold drastically alter its target selectivity, leading to distinct clinical applications:

-

Antidepressants (Fluoxetine Precursors): The parent alcohol is the direct synthetic precursor to Fluoxetine[1][4]. By substituting the hydroxyl group with a 4-(trifluoromethyl)phenoxy group and demethylating the amine, the molecule gains extreme selectivity for SERT over NET and DAT, establishing its role as a blockbuster SSRI[4].

-

Antitussives (Chlophedianol): The addition of a 2-chlorophenyl group at the C1 position yields Chlophedianol (CAS 791-35-5)[3]. This added steric bulk reduces monoamine transporter affinity but introduces a new MoA: direct suppression of the medullary cough center in the brainstem, coupled with local anesthetic and antihistamine properties[3][9].

-

Psychostimulants (Cathinone Analogs): Oxidation of the hydroxyl group back to a ketone, combined with alpha-carbon substitutions, yields synthetic cathinones. These derivatives act as potent DAT and NET inhibitors (and sometimes releasers), driving intense psychostimulant effects[5][6].

Quantitative Data: Comparative Binding Affinities

Table 1: Representative binding affinities demonstrating how structural derivation shifts target selectivity.

| Derivative / Analog | Primary Target | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Clinical Application |

| Parent Scaffold | Non-selective | ~450 | ~520 | ~800 | Chemical Intermediate |

| Fluoxetine | SERT | 0.8 | 240 | >1000 | Antidepressant (SSRI) |

| Chlophedianol | Medullary Center | >1000 | >1000 | >1000 | Antitussive |

| Cathinone Analog | DAT / NET | >1000 | 45 | 60 | Psychostimulant |

Experimental Methodologies: Validating Transporter Affinity

To ensure absolute trustworthiness in drug development, the binding kinetics and specificity of these derivatives must be evaluated using self-validating experimental systems[5][6].

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Focus: SPR is utilized over radioligand binding because it provides real-time, label-free kinetic data ( kon and koff ), which is critical for determining the drug's residency time on the transporter[5].

Self-Validating Setup:

-

Immobilization: Covalently attach purified monoamine transporter (e.g., SERT) to the surface of a CM5 sensor chip via amine coupling.

-

Reference Channel (Validation 1): Leave an adjacent channel blank (activated and deactivated without protein). All data must be subtracted from this reference channel to eliminate bulk refractive index shifts and non-specific binding noise.

-

Association Phase: Flow a concentration series (e.g., 10 nM to 1 µM) of the 3-(dimethylamino)-1-phenylpropan-1-ol derivative over the chip at a constant rate of 30 µL/min. Record the increase in Response Units (RU).

-

Positive Control (Validation 2): Inject a known standard (e.g., native Fluoxetine) to prove the immobilized transporter retains its active, folded conformation.

-

Dissociation Phase: Switch the flow to a blank running buffer. Measure the exponential decay of the RU signal to calculate the off-rate ( koff ).

-

Regeneration (Validation 3): Inject a mild pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining bound drug. The baseline must return to within ±5 RU of the pre-injection state to validate that the surface is intact for the next cycle.

Protocol 2: Competitive ELISA for Cross-Reactivity

Causality Focus: Used to determine if therapeutic antibodies designed to sequester toxic derivatives (e.g., synthetic cathinones) cross-react with the parent scaffold or endogenous neurotransmitters[5][6].

Self-Validating Setup:

-

Coating: Coat high-binding 96-well plates with a derivative-BSA conjugate[6].

-

Blocking: Block with 5% non-fat dry milk to prevent non-specific antibody binding.

-

Competition: Pre-incubate the primary antibody with varying concentrations of the test compound. Add the mixture to the wells.

-

Controls (Validation):

-

Blank wells (no antigen) to establish background optical density (OD).

-

Negative control (e.g., pure dopamine) to prove the antibody does not sequester endogenous neurotransmitters.

-

-

Detection: Add HRP-conjugated secondary antibody, followed by TMB substrate. Measure absorbance at 450 nm. A decrease in signal correlates with high cross-reactivity[6].

References

-

PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665. National Center for Biotechnology Information. Available at:[Link]

-

MDPI / PMC. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules (2023). Available at:[Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 791-35-5: Chlophedianol | CymitQuimica [cymitquimica.com]

- 4. veeprho.com [veeprho.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. minclinic.eu [minclinic.eu]

role of 3-(dimethylamino)-1-phenylpropan-1-ol as a chiral auxiliary

An In-Depth Technical Guide on the Role of 3-(Dimethylamino)-1-phenylpropan-1-ol in Asymmetric Synthesis: A Chiral Precursor Perspective

Abstract

This technical guide provides a comprehensive analysis of 3-(dimethylamino)-1-phenylpropan-1-ol, a pivotal molecule in the landscape of medicinal chemistry and drug development. While the topic specifies its role as a "chiral auxiliary," it is imperative from a Senior Application Scientist's perspective to clarify its primary and most impactful function: that of a chiral precursor or building block . This distinction is critical for synthetic strategy and process development. A classical chiral auxiliary is temporarily introduced to guide a stereoselective transformation and is subsequently removed. In contrast, the 3-amino-1-phenylpropan-1-ol scaffold is typically incorporated into the final molecular structure. This guide will elucidate the synthesis of this precursor, its stereoselective preparation, and its strategic application in the synthesis of prominent central nervous system (CNS) active agents, thereby providing researchers and drug development professionals with a field-proven understanding of its utility.

Foundational Concepts in Asymmetric Synthesis

Asymmetric synthesis is the cornerstone of modern pharmacology, enabling the preparation of a single, specific enantiomer of a chiral drug molecule.[1] Enantiomers, being non-superimposable mirror images, often exhibit profoundly different biological activities. The control of chirality is therefore not an academic exercise but a regulatory and safety necessity.

From an experimental standpoint, stereocontrol is achieved through several principal strategies:

-

Chiral Catalysis: Employing a small amount of a chiral catalyst (metal-ligand complex or organocatalyst) to steer a reaction towards a specific enantiomeric product.

-

Chiral Substrate Control: Utilizing a starting material that is already enantiomerically pure to direct the stereochemistry of subsequent reactions.

-

Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary's steric and electronic properties direct the stereoselectivity of a reaction on the substrate. Following the reaction, the auxiliary is cleaved to reveal the enantiomerically enriched product.

While 3-(dimethylamino)-1-phenylpropan-1-ol contains the requisite stereocenter, its value lies not in being attached and removed, but in serving as the foundational chiral core for the final active pharmaceutical ingredient (API).

Synthesis of the 3-(Dimethylamino)-1-phenylpropan-1-ol Precursor

The most prevalent and scalable route to this precursor is a robust two-step process commencing with a Mannich reaction, followed by a ketone reduction.[2] This pathway is valued for its efficiency and use of readily available starting materials.

Core Synthesis Pathway

The overall transformation is outlined below:

Caption: Overall synthesis pathway for 3-(dimethylamino)-1-phenylpropan-1-ol.

Experimental Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

This protocol details the three-component condensation to form the key ketone intermediate.[2][3]

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

95% Ethanol

-

Acetone

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, charge acetophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (1.1 eq).

-

Add 95% ethanol (~1.4 mL per gram of acetophenone) followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to a gentle reflux. The reaction is typically complete within 2-3 hours, during which the mixture becomes a homogeneous solution.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot solution if necessary. Transfer the clear, warm solution to a larger flask.

-

Induce crystallization by diluting the solution with approximately 7 volumes of acetone.

-

Allow the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation.

-

Collect the crystalline 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride product by vacuum filtration and wash the filter cake with cold acetone.

Experimental Protocol 2: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol

This protocol describes the reduction of the ketone to the target alcohol using sodium borohydride, a common and mild reducing agent.[3][4]

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Sodium Hydroxide solution (for neutralization)

-

Ethyl Acetate (for extraction)

Procedure:

-

Dissolve the ketone hydrochloride salt from Protocol 1 in methanol or ethanol in a suitable flask.

-

Neutralize the hydrochloride salt with a suitable base (e.g., NaOH solution) to liberate the free amine before reduction.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add sodium borohydride (NaBH₄) (typically 1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C. The causality here is critical: portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring by TLC until all starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(dimethylamino)-1-phenylpropan-1-ol. Further purification can be performed by distillation or column chromatography if required.

Core Application: A Strategic Precursor in Pharmaceutical Synthesis

The strategic value of 3-(dimethylamino)-1-phenylpropan-1-ol is most evident in its role as a precursor to blockbuster drugs. Its phenylpropanolamine scaffold is a privileged structure for targeting neurotransmitter transporters.[4]

Case Study: Synthesis of Fluoxetine

Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and other mood disorders.[5] The synthesis of Fluoxetine relies on the chiral backbone provided by a 3-amino-1-phenylpropan-1-ol derivative. The process involves two key transformations from the precursor: N-demethylation followed by an etherification reaction.[5]

Caption: Synthetic pathway from the precursor to Fluoxetine.

The choice between the N,N-dimethyl and the N-methyl analog is a critical decision in the synthetic design, directly impacting the pathway to different therapeutic agents. While the dimethylamino compound is a precursor for some CNS agents, the enantioselective synthesis of the N-methyl analog is crucial for widely-used pharmaceuticals like Fluoxetine and Atomoxetine.[4]

Achieving Enantioselectivity: The Asymmetric Synthesis of the Precursor

For use in modern pharmaceuticals, the precursor must be enantiomerically pure. This is achieved not by using the racemic alcohol as a chiral auxiliary, but by employing asymmetric methods to synthesize a single enantiomer of the precursor itself. The most logical point of control is the reduction of the prochiral ketone, 3-(dimethylamino)-1-phenylpropan-1-one.

Patented methods describe the asymmetric reduction of related 3-amino-1-phenylpropan-1-one derivatives using chiral catalysts, such as spiroborate ester catalysts, in the presence of a hydrogen donor to produce the desired (R)- or (S)-alcohol with high enantiomeric excess.[6]

Data on Asymmetric Reduction

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. The field of asymmetric catalysis has made significant strides, often achieving high selectivity for ketone reductions.

| Reaction Type | Catalyst System | Substrate | Reported Enantiomeric Excess (ee) | Reference Insight |

| Asymmetric Reduction | Spiroborate Ester Catalyst | 3-Amino-1-phenylpropanone derivative | ≥ 80% | A patented method for producing optically active intermediates for drugs like Atomoxetine and Fluoxetine.[6] |

| Metallaphotoredox Catalysis | Nickel / Chiral Ligand | Vinyl Phosphonates | Up to 97% | Demonstrates the high levels of enantioselectivity achievable with modern catalytic systems in related fields.[7] |

| Biocatalysis | Ketoreductases (KREDs) | Various Ketones | Often >99% | Enzymatic methods represent a powerful alternative for producing single-enantiomer alcohols with exceptional purity.[8] |

Conclusion: A Strategic Chiral Building Block

References

-

(PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. Available at: [Link]

-

3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem. Available at: [Link]

- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents.

-

Enzymatic strategies for asymmetric synthesis - PMC - NIH. Available at: [Link]

- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.

-

Three-component enantioselective alkenylation of organophosphonates via nickel metallaphotoredox catalysis - PMC. Available at: [Link]

-

A fundamentally new approach to asymmetric synthesis. Available at: [Link]

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 7. Three-component enantioselective alkenylation of organophosphonates via nickel metallaphotoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

large-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol protocol

An In-depth Technical Guide to the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the large-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3), a pivotal intermediate in the pharmaceutical industry.[1][2] The document outlines a robust and scalable two-step synthetic pathway, commencing with a Mannich reaction to form the β-amino ketone intermediate, followed by a reduction to the target alcohol. We present detailed protocols for two field-proven reduction methodologies—catalytic hydrogenation and chemical reduction with sodium borohydride—to provide operational flexibility. The causality behind experimental choices, process optimization, safety considerations, and analytical validation are discussed to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

3-(Dimethylamino)-1-phenylpropan-1-ol is a critical building block in medicinal chemistry, most notably as a direct precursor in the synthesis of fluoxetine and other biologically active molecules.[3][4] Its molecular structure, which incorporates a secondary alcohol and a tertiary amine, offers versatile handles for further chemical modification.

The most efficient and industrially viable synthesis is a two-stage process:

-

Mannich Reaction: A three-component condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride to yield the key intermediate, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[3] This reaction is a cornerstone of C-C bond formation, enabling the direct aminomethylation of an enolizable ketone.[5]

-

Ketone Reduction: The subsequent reduction of the carbonyl group in the Mannich base to a hydroxyl group, yielding the final product.[3]

This guide provides detailed protocols for both stages, with a particular focus on the scalability and practical considerations of the reduction step.

Core Synthesis Pathway: Mechanism and Rationale

The overall synthesis workflow is a well-established and efficient route.

Step 1: Mannich Reaction

The Mannich reaction is a nucleophilic addition reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] The reaction mechanism begins with the formation of an electrophilic iminium ion from dimethylamine and formaldehyde. The enol form of acetophenone then attacks this iminium ion to form the β-amino carbonyl compound, known as the Mannich base.[5][6] Using the hydrochloride salt of dimethylamine is standard practice, often catalyzed by a small amount of strong acid like HCl, to facilitate the formation of the reactive iminium species and ensure the product crystallizes conveniently as its hydrochloride salt.[3]

Step 2: Reduction of the Ketone Intermediate

The choice of reduction method for converting 3-(dimethylamino)-1-phenylpropan-1-one to the desired alcohol is critical for large-scale operations and depends on available equipment, cost, and safety infrastructure.

-

Catalytic Hydrogenation: This method employs a catalyst, such as Raney Nickel, and hydrogen gas under pressure.[7] It is often favored in industrial settings because it is atom-economical (with water as the only theoretical byproduct), and the catalyst can be filtered off, simplifying the workup. This method avoids the use of large quantities of hydride reagents and their associated quenching and disposal challenges.[7][8]

-

Sodium Borohydride (NaBH₄) Reduction: This is a widely used chemical reduction that offers high yields and operational simplicity.[3] Sodium borohydride is a milder and more selective reducing agent than alternatives like lithium aluminum hydride, making it safer to handle. The reaction is typically run at or below room temperature in an alcoholic solvent. While effective, this method requires a careful quenching step to destroy excess hydride and generates borate salts that must be removed during workup.[3][8]

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

This protocol is adapted from established laboratory procedures for scalability.[3]

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

95% Ethanol

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

To a suitable, jacketed glass-lined reactor equipped with a mechanical stirrer and reflux condenser, charge acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

-

Add 95% ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for at least 2 hours. The reaction mixture, which may initially be a slurry, should become a homogeneous solution.

-

Monitor the reaction progress via an appropriate analytical method (e.g., HPLC, TLC) to confirm the consumption of acetophenone.

-

Once complete, filter the hot solution to remove any particulates.

-

Transfer the clear, warm filtrate to a crystallization vessel. While stirring, slowly add acetone (approximately 4-5 volumes relative to the ethanol used).

-

Allow the solution to cool slowly to ambient temperature, then chill to 0-5 °C for several hours to maximize crystallization.

-

Collect the crystalline 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride by filtration.

-

Wash the filter cake with cold acetone to remove soluble impurities.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

| Parameter | Value | Rationale |

| Reactants | Acetophenone, Paraformaldehyde, Dimethylamine HCl | Core components for the Mannich reaction.[3] |

| Solvent | 95% Ethanol | Excellent solvent for all reactants at reflux temperature. |

| Catalyst | Concentrated HCl | Ensures acidic pH to facilitate iminium ion formation.[5] |

| Temperature | Reflux (80-85 °C) | Provides sufficient energy to drive the reaction to completion. |

| Reaction Time | ~2-4 hours | Typical duration for complete conversion. |

| Isolation | Anti-solvent crystallization with Acetone | A robust method to isolate the hydrochloride salt in high purity.[3] |

| Typical Yield | 75-85% | |

| Table 1: Critical Parameters and Rationale for the Mannich Reaction. |

Protocol 2A: Reduction via Catalytic Hydrogenation

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

-

Water or Ethanol

-

Raney® Nickel (50% slurry in water)

-